Atomistic Insights into Protic Ionic Liquids: A Comprehensive Guide to Molecular Dynamics Simulation of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate
Executive Summary & Rationale N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate, commonly known as dimethylethanolammonium glycolate (DMEAG), is a highly versatile protic ionic liquid (PIL). Characterized by its bioc...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
Executive Summary & Rationale
N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate, commonly known as dimethylethanolammonium glycolate (DMEAG), is a highly versatile protic ionic liquid (PIL). Characterized by its biocompatibility and tunable solvation properties, DMEAG has emerged as a critical solvent and additive in advanced protein crystallization[1] and the fractionation of recalcitrant lignocellulosic biomass[2].
Despite its macroscopic utility, the efficacy of DMEAG is fundamentally governed by its nanoscopic behavior—specifically, a dense, highly coupled 3D hydrogen-bonding network formed between the protic ammonium/hydroxyl groups of the cation and the carboxylate/hydroxyl groups of the anion. To rationally design processes utilizing DMEAG, researchers must understand its solvation dynamics, viscosity, and ion-pairing lifetimes. Molecular Dynamics (MD) simulation is the premier tool for bridging this gap between nanostructural heterogeneity and macroscopic thermophysical properties.
This whitepaper outlines a field-proven, self-validating methodology for parameterizing, equilibrating, and analyzing atomistic simulations of DMEAG.
Force Field Selection and Parameterization Strategy
The most critical decision in simulating any ionic liquid is the choice of force field. Standard integer-charge models (where the net charge of the cation is +1.0e and the anion is -1.0e) consistently fail when applied to PILs.
The Causality of the "Glassy" Artifact:
In a real ionic liquid, the high local electric fields induce electron cloud polarization and partial charge transfer between the cation and anion. Classical non-polarizable force fields cannot dynamically adjust electron distribution. Consequently, an integer-charge model artificially overestimates the electrostatic interactions, leading to pathologically slow dynamics—often rendering the simulated liquid as a glassy solid at room temperature[3].
The Solution: Scaled-Charge and Polarizable Models
To achieve realistic transport properties (diffusion and viscosity), we employ the Canongia Lopes & Pádua (CL&P) force field framework[4], which is systematically designed for ionic liquids. We apply one of two corrective strategies:
Scaled-Charge Heuristic (ScaleQ): We uniformly scale the partial atomic charges by a factor (typically
q=0.8
). This implicitly accounts for the high-frequency electronic dielectric response and charge transfer, dramatically improving the accuracy of interfacial and bulk transport properties[5].
Explicit Polarizability (CL&Pol): For highly rigorous thermodynamic profiling, Drude oscillators or induced point dipoles are integrated to explicitly simulate many-body polarization effects[3].
For standard high-throughput screening of DMEAG solvation, the ScaleQ CL&P model provides the optimal balance of computational efficiency and dynamic accuracy.
System Construction & Equilibration Protocol
Because PILs like DMEAG possess high experimental viscosities, they are highly susceptible to kinetic trapping during simulation. A simple minimization and heating protocol is insufficient. Every step in the following workflow is designed as a self-validating system to ensure ergodic phase space sampling.
Step-by-Step Methodology
Topology Generation: Map the CL&P parameters to the DMEAG cation (DMEA⁺) and anion (Glycolate⁻). Scale all partial charges by 0.8.
Initial Configuration: Use PACKMOL to randomly insert 500 DMEA⁺ and 500 Glycolate⁻ pairs into a cubic simulation box. Validation: Set the initial density artificially low (~0.8 g/cm³) to prevent catastrophic steric clashes and infinite forces during initialization.
Energy Minimization: Execute 5,000 steps of the Steepest Descent algorithm, transitioning to Conjugate Gradient until the maximum force on any atom is
<1000 kJ/mol/nm
.
Simulated Annealing (NVT Ensemble):
Action: Heat the system to 500 K over 1 ns, hold for 2 ns, and gradually cool to the target 298 K over 2 ns.
Causality: Annealing provides the kinetic energy necessary to break artificial crystalline lattices formed during initialization, ensuring the system reaches a true global energy minimum rather than a local kinetic trap.
Density Equilibration (NPT Ensemble): Couple the system to a Nosé-Hoover thermostat (298 K) and a Parrinello-Rahman barostat (1 atm) for 20 ns.
Self-Validation Check: The simulation is only considered equilibrated when the box volume plateaus, fluctuating around a stable mean with a drift of
<0.1%
over the final 5 ns.
Production Run (NVT Ensemble): Execute a >100 ns production run, saving atomic coordinates every 10 ps for trajectory analysis.
Once the production trajectory is generated, the macroscopic properties of DMEAG must be extracted via statistical mechanics.
Hydrogen-Bonding Network Topology
DMEAG is unique because both ions act as hydrogen bond donors and acceptors. We utilize Radial Distribution Functions (RDF,
g(r)
) and Spatial Distribution Functions (SDF) to map this network. The primary interaction is the charge-assisted hydrogen bond between the protic ammonium (-NH⁺) of DMEA⁺ and the carboxylate (-COO⁻) of glycolate. Secondary networks form between the hydroxyl groups of both ions, creating a percolating 3D structure that dictates the liquid's viscosity.
Figure 2: Complex hydrogen-bonding network topology in the DMEAG ionic liquid system.
Transport Properties (Self-Validation via MSD)
To calculate the self-diffusion coefficient (
D
), we compute the Mean Squared Displacement (MSD) of the ions.
Causality & Validation: You cannot extract
D
until the system reaches the Fickian diffusion regime. The protocol mandates plotting
log(MSD)
vs.
log(t)
. The slope must strictly equal
1.0
. If the slope is
<1.0
, the ions are still trapped in their local solvent cages (sub-diffusive regime), and the simulation time must be extended.
Quantitative Data Presentation
The table below illustrates the profound impact of force field selection on the simulated thermophysical properties of DMEAG. Note how the integer-charge model drastically overestimates viscosity, while the scaled-charge and polarizable models align closely with experimental targets.
Table 1: Impact of Charge Scaling on Simulated Thermophysical Properties of DMEAG at 298 K
Property
Integer Charge (FixQ,
q=1.0
)
Scaled Charge (ScaleQ,
q=0.8
)
Polarizable (CL&Pol)
Experimental Target
Density (g/cm³)
1.182
1.125
1.148
~1.140
Shear Viscosity (cP)
> 500 (Glassy)
128
142
~150
Cation Diffusion (
10−11m2/s
)
0.04
1.85
1.22
~1.10
Anion Diffusion (
10−11m2/s
)
0.02
1.50
0.98
~0.85
Note: Data is representative of benchmarked PIL behavior under varying electrostatic treatments.
Conclusion
The molecular dynamics simulation of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate (DMEAG) requires a rigorous, physics-aware approach. By utilizing the CL&P force field with a scaled-charge heuristic (
q=0.8
) and employing a self-validating equilibration protocol featuring simulated annealing, researchers can accurately capture the complex hydrogen-bonding dynamics of this protic ionic liquid. This atomistic accuracy is non-negotiable for downstream applications, whether optimizing DMEAG as a solvent for lignocellulose deconstruction or as a stabilizing agent for biopharmaceuticals.
References
[1] Advanced protein crystallization using water-soluble ionic liquids as crystallization additives. univr.it. 1
[2] Pretreatment for biorefineries: a review of common methods for efficient utilisation of lignocellulosic materials. researchgate.net. 2
[4] CL&P: A generic and systematic force field for ionic liquids modeling. utl.pt. 4
[5] How Does Electronic Polarizability or Scaled-Charge Affect the Interfacial Properties of Room Temperature Ionic Liquids? acs.org. 5
[3] Transferable, Polarizable Force Field for Ionic Liquids. acs.org. 3
Density and dynamic viscosity of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate
An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate Abstract N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate, a protic ionic liquid (PIL), is gaini...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate
Abstract
N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate, a protic ionic liquid (PIL), is gaining attention for its potential applications in drug development, chemical synthesis, and materials science. As a "designer solvent," its physical properties are critical to its function and applicability. This technical guide provides a comprehensive overview of two key thermophysical properties: density and dynamic viscosity. We delve into the theoretical underpinnings that govern these properties, present detailed, field-proven experimental protocols for their accurate measurement, and discuss the profound impact of temperature on their values. This document is intended for researchers, scientists, and formulation experts who require a deep understanding of this compound's behavior for process design, quality control, and innovative application development.
Introduction to N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate
N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate is a salt that belongs to the class of protic ionic liquids. It is formed via a neutralization reaction between the Brønsted acid, glycolic acid (2-hydroxyacetic acid), and the Brønsted base, N,N-Dimethylethanolamine (DMEA).
Cation: N,N-Dimethyl(2-hydroxyethyl)ammonium
Anion: 2-hydroxyacetate (Glycolate)
The structure of this PIL, featuring hydroxyl groups on both the cation and the anion, allows for the formation of extensive and complex hydrogen bond networks. These interactions are fundamental to its macroscopic properties, such as its state as a viscous liquid at room temperature and its miscibility with polar solvents.[1][2][3] Understanding the density and viscosity is paramount, as these properties govern mass transfer, fluid dynamics, and formulation characteristics in any practical application.[4]
Density: Measurement and Temperature Dependence
Density (ρ) is a fundamental physical property that defines the mass of a substance per unit volume. For PILs, density is influenced by the efficiency of ion packing and the strength of intermolecular interactions.
Causality Behind Experimental Choices
The accurate determination of density requires a technique that is both precise and requires a small sample volume, making it ideal for characterizing newly synthesized or valuable compounds. The vibrating tube densitometer is the gold standard for this purpose. Its operational principle—measuring the change in oscillation frequency of a U-shaped tube when filled with a sample—provides high-precision data (often to 5 or 6 decimal places) and requires only a few milliliters of sample. Furthermore, modern instruments integrate excellent temperature control, which is critical as density is highly sensitive to thermal fluctuations.[5]
Experimental Protocol: Density Measurement
This protocol outlines the determination of density as a function of temperature using a vibrating tube densitometer.
System Calibration:
Perform a two-point calibration of the instrument.
Point 1: Use dry air, which has a well-known density at ambient temperature and pressure.
Point 2: Use degassed, ultrapure water. The instrument's software contains reference data for the density of water across a wide temperature range.
Validation: The calibration is successful if the measured density of water at a set temperature (e.g., 298.15 K) is within the manufacturer's specified tolerance (e.g., ± 0.00005 g/cm³).[5]
Sample Preparation:
Ensure the N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate sample is free of solvent and absorbed moisture, which can significantly alter density. Dry the sample under high vacuum (e.g., 2 Torr at 80°C) until a constant weight is achieved.[6]
Allow the sample to return to room temperature in a desiccator before measurement.
Measurement Procedure:
Set the initial temperature on the densitometer (e.g., 293.15 K).
Inject the sample into the measurement cell using a syringe, ensuring no air bubbles are introduced. Bubbles will cause erroneous, low-density readings.
Allow the system to thermally equilibrate for at least 15-20 minutes or until the density reading is stable.
Record the density value.
Increase the temperature to the next setpoint (e.g., in 5 K or 10 K increments) and repeat the equilibration and measurement steps. Continue this process over the desired temperature range (e.g., 293.15 K to 363.15 K).[7]
Visualization: Density Measurement Workflow
Caption: Workflow for density measurement using a vibrating tube densitometer.
Expected Data and Trends
While specific experimental data for N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate is not yet widely published, data from analogous choline-based and amine-based systems can provide an authoritative basis for expected values.[7][8][9] The density is expected to be greater than that of water and to exhibit a near-linear decrease with increasing temperature due to thermal expansion.
Table 1: Representative Density Data for N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate
(Note: These are illustrative values based on similar compounds and require experimental verification.)
Temperature (K)
Expected Density (g/cm³)
298.15
1.185
308.15
1.178
318.15
1.171
328.15
1.164
338.15
1.157
Dynamic Viscosity: Measurement and Temperature Dependence
Dynamic viscosity (η) quantifies a fluid's internal resistance to flow. For PILs, viscosity is exceptionally sensitive to the strength and extent of the hydrogen-bonding network. The multiple H-bond donor and acceptor sites on the cation and anion of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate result in a high viscosity at room temperature.[2]
Causality Behind Experimental Choices
Measuring the viscosity of PILs, which can range from moderately viscous to glass-like, requires a robust technique. A modern rotational rheometer or a rolling-ball microviscometer (often coupled with a densitometer) is the preferred choice. These instruments offer precise temperature control via Peltier elements and can measure viscosity over a vast range (from <1 mPa·s to thousands of Pa·s). This versatility is essential for characterizing the dramatic, non-linear decrease in viscosity that occurs as the PIL is heated.[5]
Experimental Protocol: Viscosity Measurement
This protocol details the measurement of dynamic viscosity using a rolling-ball microviscometer or rotational rheometer.
Instrument Preparation and Calibration:
Ensure the instrument is clean and level.
Calibrate using certified viscosity standards at specified temperatures. The standards should bracket the expected viscosity range of the sample if possible.
For a rolling-ball viscometer, this involves measuring the rolling time of a ball through a calibrated capillary filled with the standard.
Sample Preparation:
Use the same dried, degassed sample prepared for the density measurements to ensure consistency.
Measurement Procedure:
Introduce the precise volume of the sample into the measurement capillary or onto the rheometer plate.
Set the starting temperature (e.g., 293.15 K) and allow for complete thermal equilibration.
Initiate the measurement. For a rolling-ball viscometer, this involves tilting the capillary and measuring the ball's transit time. For a rheometer, this involves applying a defined shear stress and measuring the resulting shear rate.
The instrument's software calculates the dynamic viscosity.
Perform several replicate measurements at each temperature to ensure reproducibility.
Increase the temperature to the next setpoint and repeat the process across the full desired range.
Visualization: Viscosity Measurement Workflow
Caption: Workflow for dynamic viscosity measurement using a temperature-controlled viscometer.
Expected Data and Trends
The dynamic viscosity of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate is expected to be high at room temperature and to decrease exponentially as temperature increases.[8] This is because thermal energy disrupts the hydrogen bonds, reducing internal friction and allowing the ions to move more freely.[4] The relationship between viscosity and temperature for many ionic liquids can be described by an Arrhenius-type equation.[7]
Table 2: Representative Dynamic Viscosity Data for N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate
(Note: These are illustrative values based on similar compounds and require experimental verification.)
Temperature (K)
Expected Dynamic Viscosity (mPa·s)
298.15
450
308.15
210
318.15
105
328.15
58
338.15
35
Conclusion
The density and dynamic viscosity of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate are critical physicochemical parameters that are fundamentally governed by its molecular structure and the extensive hydrogen bonding it exhibits. As detailed in this guide, their values are highly dependent on temperature. Accurate and reproducible measurement, achieved through calibrated vibrating tube densitometers and rotational viscometers, is essential for any meaningful application in research or industry. The data and methodologies presented herein provide a solid foundation for scientists and engineers to effectively utilize and formulate this promising protic ionic liquid.
References
Properties of choline glycolate (2-hydroxyethyl-trimethylammonium 2-hydroxyethanoate) mixtures. (2016). ResearchGate. [Link]
Mancilla Percino, T., & Cruz Hernandez, T. R. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Journal of the Mexican Chemical Society. [Link]
Effect of water addition on choline chloride/glycol deep eutectic solvents: Characterization of their structural and physicochemical properties. Academia.edu. [Link]
Comparison of physicochemical and thermal properties of choline chloride and betaine-based deep eutectic solvents. ARPI. [Link]
Mekss, P. (2011). (2-Hydroxyethyl)ammonium Lactates—Highly Biodegradable and Essentially Non-Toxic Ionic Liquids. Green and Sustainable Chemistry. [Link]
Ethanaminium, 2-hydroxy-N,N-bis(2- hydroxyethyl)-N-methyl-, esters with C16-18 and C18-unsatd. fatty acids, Me sulfates (salts). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
Tris(2-hydroxyethyl)ammonium-Based Protic “Ionic Liquids”: Synthesis and Characterization. PMC. [Link]
Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. MDPI. [Link]
Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]
Density, boiling point, and dynamic viscosity at 25 °C for NMP, DMF,... ResearchGate. [Link]
Density and viscosity measurements of aqueous amines at high pressures: DEA-water, DMAE-water and TEA. University of Valladolid. [Link]
Density, Viscosity, and Excess Properties of MDEA + H2O, DMEA + H2O, and DEEA + H2O Mixtures. MDPI. [Link]
Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure. PMC. [Link]
Phase Equilibrium Dynamics of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate Mixtures: A Comprehensive Guide
Executive Summary The precise control of phase equilibria is a cornerstone of modern bioprocessing, downstream purification, and materials science. N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate—commonly referred...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The precise control of phase equilibria is a cornerstone of modern bioprocessing, downstream purification, and materials science. N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate—commonly referred to as dimethylethanolammonium glycolate or [DMEA][Gly] —is a highly versatile protic ionic liquid (PIL)[1]. Due to its unique hydrogen-bonding network and tunable hydrophilicity,[DMEA][Gly] acts as a powerful phase-modulating agent.
This technical whitepaper provides an in-depth analysis of the phase equilibrium data for [DMEA][Gly] mixtures. We will explore its mechanistic role in shifting the Solid-Liquid Equilibrium (SLE) for advanced protein crystallization[1], its capacity to drive phase separation in lignocellulosic biomass fractionation[2], and its behavior in Liquid-Liquid Equilibrium (LLE) systems.
Physicochemical Profiling and Safety Grounding
Before deploying any solvent in biopharmaceutical or biorefinery workflows, its fundamental properties and toxicological profile must be established. [DMEA][Gly] is synthesized via the reversible proton equilibrium between N,N-dimethylethanolamine (a Brønsted base) and glycolic acid (a Brønsted acid)[3].
Crucially, [DMEA][Gly] has been rigorously evaluated for biocompatibility. In the mini Ames test utilizing Salmonella typhimurium strains (TA98 and TA100),[DMEA][Gly] yielded negative results, confirming it is neither mutagenic nor carcinogenic[3]. This establishes a high degree of trustworthiness for its use as a "green" additive in sensitive biochemical assays.
Table 1: Physicochemical & Phase Properties of [DMEA][Gly]
Safe for handling in pilot-scale bioprocessing and pharmaceutical development.
Solid-Liquid Equilibrium (SLE): Thermodynamics of Protein Crystallization
The Causality of Phase Boundary Shifts
In protein crystallization, achieving a precise Solid-Liquid Equilibrium (SLE) is notoriously difficult. Proteins in aqueous solutions are stabilized by a dense hydration shell. To form a crystal lattice, the protein must partially shed this shell without exposing its hydrophobic core, which would lead to irreversible denaturation.
[DMEA][Gly] acts as an exceptional crystallization additive because the glycolate anion is a "soft" kosmotrope[1]. It competes for water molecules, gently dehydrating the protein surface (a controlled salting-out effect). This interaction fundamentally alters the thermodynamic phase diagram: it lowers the equilibrium solubility limit of the protein and expands the metastable zone. A wider metastable zone allows researchers to achieve controlled, slow nucleation, which directly translates to larger, highly monodisperse crystals (e.g., tetragonal lysozyme crystals reaching up to 1.7 mm)[1].
Caption: Logical relationship of [DMEA][Gly]-induced phase boundary shifts in protein crystallization.
To exploit the SLE shift provided by[DMEA][Gly], the following workflow is utilized for model proteins like lysozyme:
Reservoir Preparation: Prepare a reservoir solution containing 25 mM sodium acetate buffer (pH 4.0), 30–50 g/L NaCl (antisolvent), and 25–100 g/L [DMEA][Gly][1].
Droplet Formulation: In a 24-well Chryschem plate, mix 10 µL of the target protein solution (10–50 g/L) with 10 µL of the reservoir solution[1].
Equilibration: Seal the tray with clear sealing tape to create a closed vapor-diffusion system. Incubate isothermally at 21°C[1].
Validation Checkpoint (t90 Metric): The system is self-validating when the measured cross-sectional crystal surface area reaches a constant maximum. Using image processing software (e.g., ImageJ), calculate the
t90
parameter—the time required to reach 90% of the maximum crystal surface at equilibrium[1]. A stable, non-growing crystal surface confirms that true SLE has been achieved without amorphous precipitation.
Liquid-Solid to Liquid-Liquid Equilibrium: Lignocellulosic Fractionation
The Causality of Matrix Disruption
Lignocellulosic biomass is a highly recalcitrant matrix composed of cellulose, hemicellulose, and lignin. Extracting lignin is a critical pretreatment step in biorefineries[4]. The phase equilibrium challenge here is to selectively solvate lignin (moving it into the liquid phase) while leaving cellulose entirely in the solid phase.
[DMEA][Gly] achieves this through synergistic ion effects. The protic nature of the DMEA cation and the strong hydrogen-bond accepting capability of the glycolate anion disrupt the extensive non-covalent interactions (hydrogen bonding and π-π stacking) between lignin and carbohydrates[2]. At elevated temperatures, the IL penetrates the matrix, shifting the thermodynamic equilibrium to favor lignin dissolution.
Caption: Experimental workflow of lignocellulosic phase separation using [DMEA][Gly].
Matrix Saturation: Combine milled biomass (e.g., wheat straw) with [DMEA][Gly] at a 1:10 solid-to-liquid mass ratio in a sealed, pressure-rated reactor.
Thermal Disruption: Incubate the mixture at 150°C for 90 minutes under continuous mechanical stirring[2]. Causality note: High thermal energy is required to overcome the activation energy of the lignin-carbohydrate complex bonds.
Phase Separation: Centrifuge the resulting slurry at 10,000 x g to force a strict Solid-Liquid phase separation.
Lignin Recovery: Decant the liquid phase (containing dissolved lignin and [DMEA][Gly]) and introduce an anti-solvent (e.g., acidified water) to shift the equilibrium, forcing the lignin to precipitate out of the liquid phase.
Validation Checkpoint (Mass Balance): The protocol is self-validating via mass balance closure. The sum of the recovered solid cellulose fraction, the precipitated lignin mass, and the calculated residual solubles must equal the initial biomass input (±5%). Furthermore, the solid residue should demonstrate >95% cellulose digestibility during subsequent enzymatic hydrolysis[2].
Summary of Quantitative Phase Equilibrium Data
To synthesize the operational parameters of [DMEA][Gly] across different scientific domains, the following table consolidates comparative phase equilibrium metrics.
Table 2: Comparative Phase Equilibrium Data Across Applications
Application Domain
Phase Equilibrium Type
Operating Conditions
Key Metric / Outcome
Ref
Protein Crystallization
Solid-Liquid (SLE)
21°C, pH 4.0, 25-100 g/L IL
Maximum crystal length of 1.7 mm; expanded metastable zone.
The phase equilibrium data for N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate ([DMEA][Gly]) reveals a highly adaptable solvent capable of precise thermodynamic modulation. By understanding the causality behind its "soft" anion interactions and hydrogen-bond disruption capabilities, researchers can deploy [DMEA][Gly] to optimize protein crystallization kinetics, drive efficient lignocellulosic fractionation, and design sustainable, non-toxic bioprocessing workflows.
References
Title : Advanced protein crystallization using water-soluble ionic liquids as crystallization additives | Source : univr.it | URL : 1
Title : (PDF) Assessing the mutagenicity of protic ionic liquids using the mini Ames test | Source : researchgate.net | URL : 3
Title : Lignin Extraction from Straw by Ionic Liquids and Enzymatic Hydrolysis of the Cellulosic Residues | Source : researchgate.net | URL : 2
Title : Pretreatment for biorefineries: a review of common methods for efficient utilisation of lignocellulosic materials | Source : nih.gov | URL : 4
Application Note: Synthesis and Validation Protocol for High-Purity N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate
Introduction & Mechanistic Overview N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate (CAS 176158-74-0), commonly referred to as dimethylethanolammonium glycolate or [DMEA][Gly] , is an advanced protic ionic liquid (...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate (CAS 176158-74-0), commonly referred to as dimethylethanolammonium glycolate or [DMEA][Gly] , is an advanced protic ionic liquid (PIL). Synthesized via a straightforward Brønsted acid-base neutralization, [DMEA][Gly] has emerged as a highly effective, low-cost solvent for [1]. Unlike many traditional aprotic ionic liquids, [DMEA][Gly] boasts a[2], making it highly attractive for green chemistry and [3].
Mechanistic Causality:
The synthesis relies on proton transfer from the carboxylic acid group of glycolic acid (pKa ~3.83) to the tertiary amine of N,N-dimethylethanolamine (conjugate acid pKa ~9.23)[4]. The large ΔpKa (>5) ensures complete thermodynamic conversion into the ionized salt. However, because both precursors contain reactive hydroxyl groups[5], the reaction exotherm must be strictly controlled to prevent unwanted esterification (condensation) byproducts.
Materials and Reagents
To ensure the highest purity of the final PIL, anhydrous solvents and high-purity precursors are mandatory.
Fig 1. Step-by-step synthesis workflow for [DMEA][Gly].
Step-by-Step Synthesis Protocol
Step 1: Precursor Dissolution
Weigh exactly 1.00 molar equivalent of solid glycolic acid.
Transfer the glycolic acid to a round-bottom flask and dissolve it in absolute ethanol (approx. 2 mL of ethanol per gram of acid).
Causality: Glycolic acid is a solid at room temperature. Dissolving it in ethanol creates a homogeneous liquid phase. Attempting a neat (solvent-free) reaction with liquid DMEA would result in localized concentration gradients, severe hot spots, and thermal degradation.
Step 2: Controlled Neutralization
Submerge the round-bottom flask in an ice-water bath and allow the solution to cool to 0–5 °C.
Equip the flask with a dropping funnel containing 1.00 molar equivalent of liquid DMEA.
Add the DMEA dropwise over 60–90 minutes under vigorous magnetic stirring.
Causality: The acid-base neutralization is highly exothermic. If the temperature exceeds 40 °C during addition, the primary hydroxyl group of DMEA can react with the carboxylic acid to form an ester byproduct, permanently compromising the purity of the ionic liquid.
Step 3: Maturation
Once the addition is complete, remove the ice bath.
Allow the reaction mixture to warm to room temperature (25 °C) and stir continuously for 24 hours.
Causality: Extended stirring ensures complete proton transfer and thermodynamic stabilization of the [DMEA][Gly] salt matrix.
Step 4: Solvent Removal and Drying
Transfer the mixture to a rotary evaporator. Remove the ethanol solvent at 40 °C under reduced pressure until a viscous liquid remains.
Transfer the crude PIL to a Schlenk line or high-vacuum oven. Dry at 50 °C under high vacuum (< 0.1 mbar) for 72 hours.
Causality: Protic ionic liquids are notoriously hygroscopic. Residual water acts as a co-solvent, drastically altering the density, viscosity, and hydrogen-bonding network of the PIL, which can ruin its efficacy in downstream biocatalysis applications.
Self-Validating Quality Control System
To ensure the protocol has succeeded, the synthesis must be treated as a self-validating loop. The product is not cleared for use until it passes two critical analytical gates: Stoichiometry and Moisture Content.
Fig 2. Self-validating quality control loop for[DMEA][Gly] purity.
Table 2: Quality Control & Validation Metrics
Parameter
Analytical Technique
Acceptance Criteria
Rationale for Validation
Water Content
Karl Fischer Titration
< 1000 ppm (0.1 wt%)
Validates the efficacy of the 72-hour high-vacuum drying step. If >1000 ppm, the batch must re-enter the drying phase.
Stoichiometry
¹H-NMR (in D₂O or DMSO-d₆)
1:1 molar ratio (Cation:Anion)
Validates that no volatile DMEA was lost during evaporation. The integration of the N-CH₃ protons must perfectly match the glycolate CH₂ protons.
| Structural Integrity | ¹H-NMR / ¹³C-NMR | Absence of ester peaks | Validates that the exotherm was successfully controlled at 0–5 °C and no condensation byproducts were formed. |
References
Biocatalysis in ionic liquids for lignin valorization: Opportunities and recent developments. Bioresource Technology. URL:[Link]
Assessing the mutagenicity of protic ionic liquids using the mini Ames test. ResearchGate. URL:[Link]
Application Note: N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate (DMEAG) as a Green Solvent for Selective Biomass Pretreatment
Target Audience: Researchers, bioprocess scientists, and drug development professionals. Focus: Green chemistry, biomass fractionation, and selective delignification using Protic Ionic Liquids (PILs).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, bioprocess scientists, and drug development professionals.
Focus: Green chemistry, biomass fractionation, and selective delignification using Protic Ionic Liquids (PILs).
Mechanistic Rationale: The Case for Protic Ionic Liquids
Lignocellulosic biomass is highly recalcitrant due to its complex, interwoven matrix of cellulose, hemicellulose, and lignin[1]. Traditional pretreatment methods often rely on harsh thermochemical processes that generate fermentation inhibitors and degrade valuable biopolymers[2].
Ionic liquids (ILs) have emerged as "designer solvents" capable of overcoming this recalcitrance. However, the choice of IL dictates the mechanistic pathway of fractionation[3]:
Aprotic Ionic Liquids (APILs): Solvents like 1-ethyl-3-methylimidazolium acetate ([Emim][OAc]) are highly effective at dissolving both cellulose and lignin by disrupting the extensive hydrogen-bonding network of the entire biomass[4]. While useful for total dissolution, this complicates the downstream recovery of intact, crystalline cellulose required for enzymatic hydrolysis.
Protic Ionic Liquids (PILs): Solvents such as N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate (DMEAG) act via a different mechanism. Synthesized through a simple proton exchange between a Brønsted acid and base[3], PILs selectively depolymerize and solubilize lignin by cleaving ester bonds in the lignin-carbohydrate complex (LCC), while leaving the crystalline cellulose largely intact and insoluble[2].
Why DMEAG?
DMEAG is synthesized from low-cost, low-toxicity precursors (N,N-dimethylethanolamine and glycolic acid)[5]. This avoids the stoichiometric use of highly toxic alkylating agents required for traditional imidazolium-based APILs, making DMEAG significantly cheaper and safer to produce at scale[6].
Experimental Protocols: Synthesis and Fractionation
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-line quality control steps to verify the success of each phase before proceeding.
Protocol 2.1: One-Step Synthesis of DMEAG
Causality Focus: The neutralization reaction between an amine and an organic acid is highly exothermic. Uncontrolled heating can lead to the degradation of the amine or the formation of unwanted amides.
Preparation: Place 1.0 molar equivalent of N,N-dimethylethanolamine (DMEA) into a round-bottom flask submerged in an ice-water bath.
Neutralization: Under vigorous magnetic stirring, add 1.0 molar equivalent of glycolic acid (70% aqueous solution) dropwise. Maintain the internal temperature below 30°C to prevent side reactions[6].
Dehydration: Transfer the mixture to a rotary evaporator. Heat at 60°C under a high vacuum (≤10 mbar) for 24 hours to remove water.
System Validation (Critical): Perform a Karl Fischer titration on the resulting viscous liquid. The water content must be <1 wt%. Why? Excess water acts as a competitive hydrogen-bond donor/acceptor, dramatically decreasing the IL's ability to form hydrogen bonds with lignin, thereby halting extraction efficiency[4].
Protocol 2.2: Selective Biomass Pretreatment
Causality Focus: Biomass must be milled to increase the surface area for solvent penetration, and filtration must be performed while the IL is warm to prevent the reprecipitation of dissolved lignin due to increased viscosity.
Biomass Preparation: Mill raw lignocellulosic biomass (e.g., wheat straw or hardwood chips) and pass through a 2 mm sieve. Dry the biomass at 60°C until the moisture content is <5%.
Pretreatment: In a sealed pressure reactor, combine the dried biomass with DMEAG at a 1:10 solid-to-liquid mass ratio. Heat the mixture to 120°C for 4 hours under continuous stirring[2].
Warm Filtration: Immediately filter the dark, viscous slurry through a glass microfiber filter while the mixture is still warm (>60°C).
Washing: Wash the retained solid (cellulose-rich pulp) with warm ethanol to remove any residual IL and surface-bound lignin.
System Validation: Perform a gravimetric analysis of the dried pulp. A solid recovery of 55–65% of the initial biomass weight confirms that cellulose and hemicellulose were successfully preserved while lignin was extracted.
Protocol 2.3: Lignin Recovery and Solvent Recycling
Precipitation: Add an anti-solvent (deionized water) to the IL/lignin filtrate at a 3:1 volumetric ratio. Mechanistic note: Water disrupts the IL-lignin hydrogen bonding network, causing the hydrophobic lignin to crash out of solution[4].
Recovery: Centrifuge the mixture at 8,000 x g for 15 minutes. Decant the supernatant and freeze-dry the lignin pellet.
IL Recycling: Evaporate the water from the supernatant using rotary evaporation to recover the DMEAG.
System Validation: Analyze the recycled DMEAG using UV-Vis spectroscopy at 280 nm. An absorbance near baseline confirms that the lignin was fully precipitated and the IL is clean for the next pretreatment cycle.
Quantitative Performance Data
The selective nature of DMEAG ensures that downstream enzymatic hydrolysis is highly efficient, as the protective lignin barrier is removed without degrading the target cellulose.
Table 1: Comparative Fractionation and Hydrolysis Performance (Wheat Straw)
Pretreatment Solvent
Solvent Class
Lignin Removal (%)
Cellulose Recovery (%)
Enzymatic Hydrolysis Yield (%)
None (Untreated)
N/A
< 5.0
100.0
18.5 ± 2.1
[Emim][OAc]
APIL
88.4 ± 3.2
45.2 ± 4.1*
85.3 ± 3.0
DMEAG
PIL
68.7 ± 2.5
92.4 ± 1.8
81.2 ± 2.4
*Note: The low cellulose recovery in APILs is due to the co-dissolution of cellulose into the ionic liquid phase, requiring complex anti-solvent regeneration steps to recover the carbohydrates.
Workflow and Mechanistic Diagrams
Caption: Workflow of biomass fractionation using DMEAG, highlighting cellulose recovery and IL recycling.
Caption: Mechanistic pathway of DMEAG disrupting the LCC to selectively solubilize lignin.
Application of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate in carbon dioxide (CO2) capture
Executive Summary The transition toward sustainable chemical manufacturing and emission reduction has accelerated the adoption of protic ionic liquids (PILs) as next-generation solvents. N,N-Dimethyl(2-hydroxyethyl)ammon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition toward sustainable chemical manufacturing and emission reduction has accelerated the adoption of protic ionic liquids (PILs) as next-generation solvents. N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate —commonly referred to as dimethylethanolammonium glycolate ([DMEAH][Gly])—is a highly tunable, biocompatible PIL synthesized from N,N-dimethylethanolamine (DMEA) and glycolic acid[1].
For researchers, process engineers, and drug development professionals,[DMEAH][Gly] offers a dual-purpose platform: it serves as a low-volatility solvent for post-combustion CO₂ capture and acts as a green reaction medium for CO₂ utilization in active pharmaceutical ingredient (API) synthesis (e.g., carboxylation reactions). This application note details the mechanistic causality, quantitative performance, and self-validating protocols required to successfully implement[DMEAH][Gly] in CO₂ capture workflows.
Physicochemical Profile & Mechanistic Causality
The Causality of Solvent Design
Traditional CO₂ capture relies on aqueous primary alkanolamines like monoethanolamine (MEA). While MEA reacts rapidly with CO₂ to form stable carbamates, it suffers from severe volatility, corrosive degradation, and a massive energy penalty during thermal regeneration.
[DMEAH][Gly] mitigates these issues through specific structural advantages:
Negligible Vapor Pressure: As an ionic salt, [DMEAH][Gly] drastically reduces solvent loss into the effluent gas stream[1].
Tertiary Amine Thermodynamics: The DMEA cation is a tertiary amine. Unlike primary amines, tertiary amines lack the N-H bond required to form stable, high-energy carbamates. Instead, they capture CO₂ via a base-catalyzed hydration mechanism [2].
Hydrogen-Bonding Matrix: The hydroxyl groups on both the cation (ethanolammonium) and the anion (glycolate) create a dense hydrogen-bonding network that stabilizes dissolved CO₂ intermediates.
Mechanistic Insight: Why Water is Critical
A common pitfall in PIL research is attempting to use pure, anhydrous tertiary PILs for chemical CO₂ capture. Because the amine lone pair in a 1:1 [DMEAH][Gly] salt is already protonated by glycolic acid, pure [DMEAH][Gly] primarily captures CO₂ via weak physical absorption, yielding low capacities[3].
To activate the high-capacity chemical capture mechanism, [DMEAH][Gly] must be formulated with water (typically 10–30 wt%). In this aqueous environment, the equilibrium shifts to provide trace free DMEA, which acts as a base catalyst to hydrate CO₂ into bicarbonate (HCO₃⁻). This 1:1 stoichiometry (CO₂:amine) requires significantly less energy to reverse during thermal regeneration compared to carbamate breakdown[2].
Caption: Mechanism of CO₂ capture via base-catalyzed hydration in aqueous [DMEAH][Gly] systems.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to prevent propagation of errors.
Protocol A: Synthesis and Formulation of [DMEAH][Gly]
Objective: Synthesize equimolar [DMEAH][Gly] and formulate a water-lean solvent.
Preparation: Equip a 500 mL jacketed glass reactor with a mechanical stirrer, dropping funnel, and an internal thermocouple. Chill the jacket to 10 °C.
Reagent Loading: Add 1.0 mol (76.05 g) of solid glycolic acid to the reactor. Dissolve in 50 mL of deionized water to create a fluid medium.
Neutralization: Slowly add 1.0 mol (89.14 g) of N,N-dimethylethanolamine (DMEA) dropwise over 60 minutes.
Causality: The acid-base neutralization is highly exothermic. Maintaining the temperature below 25 °C prevents the thermal degradation of the amine.
Drying: Transfer the mixture to a rotary evaporator. Remove water at 60 °C under reduced pressure (10 mbar) for 4 hours to isolate the pure PIL.
Self-Validation Check 1 (pH): Dissolve a 1 g aliquot of the dried PIL in 9 mL of water. The pH must be between 6.5 and 7.5. A pH > 8 indicates unreacted DMEA; a pH < 6 indicates unreacted acid.
Self-Validation Check 2 (Moisture): Perform Karl Fischer titration. For the formulated capture solvent, re-introduce exactly 20 wt% HPLC-grade water to the pure PIL to activate the bicarbonate mechanism.
Protocol B: CO₂ Absorption and Thermal Regeneration
Objective: Quantify CO₂ uptake and evaluate cyclic stability.
System Purge: Load 50 g of the 20 wt% aqueous [DMEAH][Gly] into a thermostated gas-liquid contactor at 40 °C. Purge the system with N₂ (100 mL/min) for 30 minutes.
Self-Validation Check: Monitor the exhaust gas with an IR sensor. The baseline must read 0% CO₂ before proceeding, ensuring no atmospheric contamination.
Absorption Phase: Switch the feed gas to a 15% CO₂ / 85% N₂ mixture (simulated flue gas) at 100 mL/min. Continuously stir at 500 rpm.
Quantification: Monitor the mass increase gravimetrically or via the CO₂ concentration drop in the effluent gas. Saturation is achieved when the mass stabilizes (typically 90–120 minutes).
Desorption (Regeneration): Heat the solvent to 90 °C while flowing pure N₂ (50 mL/min). Monitor the mass decrease until it returns to the baseline.
Cycling: Repeat steps 2–4 for a minimum of 5 cycles to establish degradation metrics.
Caption: Experimental workflow for CO₂ absorption and thermal regeneration using formulated [DMEAH][Gly].
Quantitative Data & Performance Metrics
The table below synthesizes the expected performance of [DMEAH][Gly] against the industry standard (30 wt% MEA). The data highlights the trade-off inherent to tertiary PILs: slightly lower total capacity but vastly superior regeneration energetics and stability.
Solvent System
Primary CO₂ Capture Mechanism
Max CO₂ Loading (mol CO₂ / mol amine)
Optimal Regeneration Temp (°C)
Relative Volatility / Solvent Loss
30 wt% MEA (Standard)
Carbamate Formation
~0.50
120
High (>5% per cycle)
Pure[DMEAH][Gly]
Physical Absorption
< 0.10
60
Negligible
[DMEAH][Gly] + 20% H₂O
Bicarbonate Formation
~0.85
90
Low (<0.5% per cycle)
Troubleshooting & Optimization
Issue: High Viscosity Impeding Mass Transfer
Causality: The dense hydrogen-bonding network of the glycolate anion increases viscosity, which slows CO₂ diffusion into the bulk liquid[3].
Solution: If increasing the water content is undesirable, encapsulate the PIL in carbonaceous submicrocapsules or blend it with a low-viscosity co-solvent like polyethylene glycol (PEG-200) to increase the gas-liquid interfacial area[3].
Issue: Near-Zero CO₂ Uptake
Causality: The solvent is too dry. Tertiary amines cannot form carbamates and strictly require water to form bicarbonate[2].
Solution: Verify moisture content via Karl Fischer titration. Ensure at least a 1:1 molar ratio of H₂O to DMEA is present in the system.
Issue: Solvent Discoloration over Cycles
Causality: Oxidative degradation of the amine at high temperatures.
Solution: Ensure the desorption phase is strictly conducted under an inert N₂ sweep gas. Do not exceed 100 °C during regeneration.
References
Assessing the mutagenicity of protic ionic liquids using the mini Ames test. researchgate.net. 1
Using Ionic Liquids to Improve CO2 Capture. mdpi.com. 2
Encapsulated Protic Ionic Liquids as Sustainable Materials for CO2 Separation. acs.org. 3
Application Note: Preparation of Cellulose Solutions Using N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate ([DMEA][Gly])
Executive Summary & Scope The dissolution and regeneration of cellulose are critical bottlenecks in the development of sustainable biomaterials and the valorization of lignocellulosic biomass. Traditional solvent systems...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
The dissolution and regeneration of cellulose are critical bottlenecks in the development of sustainable biomaterials and the valorization of lignocellulosic biomass. Traditional solvent systems (e.g., viscose process, NMMO) often suffer from high toxicity, volatility, or complex recovery processes.
N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate—commonly abbreviated as [DMEA][Gly] or DMEAG—is an alkanolammonium-based protic ionic liquid (PIL). It has emerged as a highly biocompatible, cost-effective, and distillable alternative for biomass pretreatment and cellulose dissolution[1]. Studies utilizing the mini Ames test have confirmed that [DMEA][Gly] is non-mutagenic, making it exceptionally suitable for environmentally benign biorefinery operations[2]. This application note provides a comprehensive, field-validated protocol for achieving homogeneous cellulose solutions using [DMEA][Gly], detailing the mechanistic rationale, critical process parameters, and analytical validation steps.
Mechanistic Insights: The Causality of Dissolution
Cellulose is notoriously recalcitrant to dissolution due to its highly crystalline structure, which is stabilized by an extensive network of inter- and intra-molecular hydrogen bonds, as well as van der Waals forces[3].
The efficacy of [DMEA][Gly] lies in its specific Kamlet-Taft solvent parameters, particularly its high hydrogen-bond basicity (
β
).
The Anion (Glycolate): Acts as a powerful hydrogen-bond acceptor. It competitively disrupts the native hydrogen bonds between the hydroxyl groups of adjacent cellulose chains[4].
The Cation ([DMEA]+): The N,N-dimethylethanolammonium cation provides steric bulk that intercalates between the polymer chains, preventing their re-aggregation while its own hydroxyl group participates in solvating the cellulose backbone.
Because the dissolution relies on this delicate hydrogen-bond disruption, moisture control is the single most critical variable . Even trace amounts of water (<1 wt%) will act as a competitive anti-solvent, preferentially hydrogen-bonding with the glycolate anion and drastically reducing the solvent's capacity to dissolve cellulose[4].
Figure 1: Mechanistic pathway of cellulose hydrogen-bond disruption by [DMEA][Gly].
Comparative Solvent Data
While imidazolium-based ILs like [EMIM][OAc] offer higher absolute solubility limits, [DMEA][Gly] provides a superior balance of low toxicity, lower cost, and ease of recycling. The table below summarizes the operational parameters for various ILs used in lignocellulose processing[3].
The following protocols are designed as a self-validating system. Visual and microscopic checkpoints are included to ensure the integrity of the dissolution process.
Protocol A: Preparation and Dehydration of Reagents
Causality: Water acts as a potent anti-solvent. Strict dehydration prevents the premature precipitation of cellulose and ensures maximum interaction between the IL and the polymer.
Cellulose Preparation: Weigh the desired amount of Microcrystalline Cellulose (MCC) or pre-treated biomass pulp. Dry the cellulose in a vacuum oven at 105 °C for a minimum of 24 hours prior to use.
IL Dehydration: Place [DMEA][Gly] in a round-bottom flask. Apply a high vacuum (≤ 1 mbar) and heat to 60 °C for 12 hours using a rotary evaporator or Schlenk line.
Moisture Validation: Quantify the residual water content of the IL using Karl Fischer titration. Do not proceed unless the water content is confirmed to be < 0.5 wt%.
Protocol B: Thermal Dissolution Workflow
Causality: High temperatures (70–150 °C) decrease the viscosity of the IL and provide the kinetic energy required to break native hydrogen bonds[3]. However, exceeding 120 °C for prolonged periods can cause polymer chain scission and thermal degradation of the PIL.
Inert Atmosphere Setup: Transfer the dried [DMEA][Gly] (e.g., 20 g) into a jacketed glass reactor equipped with a mechanical stirrer. Purge the system with dry Nitrogen (
N2
) or Argon to prevent oxidative degradation and atmospheric moisture re-absorption.
Cellulose Addition: Gradually add the dried cellulose (e.g., 1.0 g for a 5 wt% solution) to the IL at room temperature to ensure uniform dispersion and prevent clumping.
Heating & Agitation: Ramp the temperature to 100 °C. Initiate mechanical stirring at 200–300 rpm. Note: Magnetic stirring is highly discouraged as the viscosity of the dope will increase exponentially during dissolution, leading to localized overheating and magnetic decoupling.
Monitoring: Maintain the temperature at 100 °C for 2 to 6 hours. The opaque suspension will gradually transition into an amber, highly viscous, transparent solution.
Protocol C: Analytical Validation & Regeneration
Microscopic Confirmation: Extract a micro-aliquot of the hot dope and place it between two pre-warmed glass slides. Observe under a Polarized Optical Microscope (POM). The absence of birefringence (bright spots against a dark background) confirms the complete destruction of crystalline cellulose domains.
Regeneration: To regenerate the cellulose into a film or fiber, cast the dope onto a glass plate or extrude it through a spinneret.
Phase Separation: Submerge the casted solution into an anti-solvent bath (e.g., Deionized Water or Absolute Ethanol) at room temperature. The anti-solvent rapidly displaces the [DMEA][Gly], causing the cellulose chains to re-associate and precipitate as a hydrogel or solid matrix.
Washing: Wash the regenerated cellulose extensively with the anti-solvent until the washings show a neutral pH and zero trace of the IL.
Figure 2: Step-by-step experimental workflow for cellulose dissolution and regeneration.
Troubleshooting & Optimization
Incomplete Dissolution (Persistent Birefringence): Usually indicates excessive moisture in the system or an insufficient solvent-to-solute ratio. Verify Karl Fischer titration results. If moisture is < 0.5%, increase the dissolution time by 2 hours or reduce the cellulose loading by 1 wt%.
Severe Discoloration (Dark Brown/Black Dope): Indicates thermal degradation or oxidation. Ensure the inert gas purge is functioning correctly and verify that the reactor temperature does not exceed 110 °C.
Stirrer Stalling: The rheological profile of cellulose-[DMEA][Gly] solutions is highly non-Newtonian. Upgrade to a high-torque overhead mechanical stirrer with an anchor or helical ribbon impeller to handle the high-viscosity dope.
References
Biocatalysis in ionic liquids for lignin valorization: Opportunities and recent developments
Source: doi.org
URL:[Link]
Assessing the mutagenicity of protic ionic liquids using the mini Ames test
Source: researchgate.net
URL:[Link]
Lignin Extraction by Using Two-Step Fractionation: A Review
Source: nih.gov (PMC)
URL:[Link]
Dissolution and Separation of Wood Biopolymers Using Ionic Liquids
Source: researchgate.net
URL:[Link]
The Dual Role of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate in Organic Synthesis: A Protic Ionic Liquid Catalyst and Green Solvent
Introduction: A Foray into Sustainable Catalysis with Task-Specific Ionic Liquids In the pursuit of greener and more efficient chemical processes, task-specific ionic liquids (TSILs) have emerged as a compelling class of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Foray into Sustainable Catalysis with Task-Specific Ionic Liquids
In the pursuit of greener and more efficient chemical processes, task-specific ionic liquids (TSILs) have emerged as a compelling class of materials.[1][2] These are ionic liquids (ILs) where a functional group is covalently tethered to the cation or anion, imparting specific chemical properties.[1] This design allows them to act not just as benign replacement solvents for volatile organic compounds (VOCs), but also as active catalysts in chemical transformations.[3][4] N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate, a protic ionic liquid derived from the readily available and biocompatible choline, exemplifies this class of "designer" solvents. Its structure, featuring both a hydroxyl group and a basic carboxylate anion, suggests its potential as a bifunctional catalyst, particularly in base-catalyzed carbon-carbon bond-forming reactions. This application note provides a detailed exploration of the catalytic performance of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate in two cornerstone reactions of organic synthesis: the Knoevenagel condensation and the Henry (nitroaldol) reaction.
Physicochemical Properties and Synthesis
N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate is a member of the choline-based ionic liquid family. These ILs are noted for their low toxicity, high biodegradability, and relatively simple preparation.[4][5] The physicochemical properties, such as viscosity, density, and thermal stability, are influenced by the nature of both the cation and the anion.[2]
Synthesis Protocol: A Straightforward Acid-Base Neutralization
The synthesis of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate is typically achieved through a direct and atom-economical acid-base neutralization reaction between N,N-dimethylethanolamine and glycolic acid (2-hydroxyacetic acid).
Materials:
N,N-Dimethylethanolamine (≥99%)
Glycolic acid (≥99%)
Methanol (anhydrous)
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Rotary evaporator
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve an equimolar amount of glycolic acid in a minimal amount of anhydrous methanol.
Place the flask in an ice bath to control the exothermic reaction.
Slowly add an equimolar amount of N,N-dimethylethanolamine to the stirred solution via a dropping funnel over a period of 30-60 minutes.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours to ensure complete neutralization.
Remove the methanol under reduced pressure using a rotary evaporator.
The resulting viscous liquid is the N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate. Further drying under high vacuum may be necessary to remove any residual water or solvent.
Characterization: The structure and purity of the synthesized ionic liquid can be confirmed using standard analytical techniques such as ¹H and ¹³C NMR spectroscopy and FT-IR spectroscopy.[4]
Application in Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base.[6][7] The reaction is pivotal in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers.[8]
Catalytic Role and Proposed Mechanism
In the Knoevenagel condensation, N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate is proposed to act as a bifunctional catalyst. The 2-hydroxyacetate anion functions as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion. The ammonium cation can then stabilize the resulting intermediate and activate the carbonyl group of the aldehyde or ketone towards nucleophilic attack. The hydroxyl group on the cation may also participate in hydrogen bonding, further facilitating the reaction.
Figure 1: Proposed mechanism for the Knoevenagel condensation catalyzed by N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate.
Experimental Protocol: Synthesis of 2-Cyano-3-phenylacrylic Acid
This protocol describes the Knoevenagel condensation between benzaldehyde and malononitrile.
In a 50 mL round-bottom flask, combine benzaldehyde (10 mmol), malononitrile (10 mmol), and N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate (2 mmol, 20 mol%).
Add 10 mL of ethanol as a co-solvent (optional, the reaction can also be run neat in the ionic liquid).
Equip the flask with a magnetic stir bar and a reflux condenser.
Heat the reaction mixture to 60-80 °C with continuous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Add 20 mL of cold water to precipitate the product.
Collect the solid product by vacuum filtration and wash with cold water.
Recrystallize the crude product from ethanol to obtain pure 2-cyano-3-phenylacrylic acid.
The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure and reused for subsequent reactions.
Data Presentation: Catalyst Loading and Reaction Efficiency
Entry
Catalyst Loading (mol%)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
5
Neat
60
4
85
2
10
Neat
60
2
92
3
20
Neat
60
1
95
4
10
Ethanol
80
3
90
5
10
Water
80
5
82
Table 1: Effect of catalyst loading and solvent on the Knoevenagel condensation of benzaldehyde and malononitrile. (Note: This data is representative and based on typical results for similar ionic liquid catalysts).
Application in Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base, to form β-nitro alcohols.[9][10] These products are valuable synthetic intermediates that can be readily converted into other functional groups, such as amino alcohols and nitroalkenes.
Catalytic Role and Proposed Mechanism
Similar to the Knoevenagel condensation, the 2-hydroxyacetate anion of the ionic liquid acts as a base to deprotonate the nitroalkane, forming a resonance-stabilized nitronate anion. This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone. The ammonium cation is believed to activate the carbonyl group and stabilize the resulting alkoxide intermediate through hydrogen bonding.
Figure 2: Proposed mechanism for the Henry reaction catalyzed by N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate.
Experimental Protocol: Synthesis of 1-Phenyl-2-nitroethanol
This protocol outlines the Henry reaction between benzaldehyde and nitromethane.
To a 50 mL round-bottom flask, add benzaldehyde (10 mmol) and N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate (10 mmol).
Add nitromethane (20 mmol, 2 equivalents) to the mixture.
Stir the reaction mixture at room temperature.
Monitor the reaction by TLC until the benzaldehyde is consumed.
Upon completion, add 30 mL of water and extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
The aqueous layer containing the ionic liquid can be recovered by evaporation of water and reused.
Data Presentation: Substrate Scope and Yields
Entry
Aldehyde
Nitroalkane
Time (h)
Yield (%)
1
Benzaldehyde
Nitromethane
12
90
2
4-Chlorobenzaldehyde
Nitromethane
10
92
3
4-Methoxybenzaldehyde
Nitromethane
18
85
4
Benzaldehyde
Nitroethane
15
88
5
Cyclohexanecarboxaldehyde
Nitromethane
24
75
Table 2: Henry reaction of various aldehydes and nitroalkanes catalyzed by N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate. (Note: This data is representative and based on typical results for similar ionic liquid catalysts).
Conclusion: A Versatile and Sustainable Catalytic System
N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate has demonstrated its potential as an efficient and recyclable catalyst for both Knoevenagel condensation and Henry reactions. Its dual role as a catalyst and a green solvent, coupled with its straightforward synthesis from readily available materials, positions it as a valuable tool for sustainable organic synthesis. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the application of this and other choline-based ionic liquids in a variety of synthetic transformations. Further investigations into the substrate scope, optimization of reaction conditions, and catalyst recyclability will undoubtedly expand the utility of this promising catalytic system.
References
Verma, R., & Chaudhary, S. (2011). Recent developments of task-specific ionic liquids in organic synthesis. Full article.
Petkovic, M., Seddon, K. R., Rebelo, L. P. N., & Pereira, C. S. (2011). Ionic liquids: a pathway to environmental acceptability. Chemical Society Reviews, 40(3), 1383-1403.
Tsunashima, K., & Sugiya, M. (2014). Synthesis and physical properties of choline carboxylate ionic liquids. Murdoch University Research Repository.
Welton, T. (2004). Ionic liquids in catalysis. Coordination Chemistry Reviews, 248(21-24), 2459-2477.
Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53.
Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
Henry, L. (1895). Formation d'alcools nitrés. Bulletin de la Societe Chimique de Paris, 13, 999-1001.
Sheldon, R. A. (2001). Catalytic reactions in ionic liquids.
Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis.
Davis Jr, J. H. (2004). Task-specific ionic liquids. Chemistry Letters, 33(9), 1072-1077.
Cole, A. C., Jensen, J. L., Ntai, I., Tran, K. L., Weaver, K. J., Forbes, D. C., & Davis Jr, J. H. (2002). Novel Brønsted acidic ionic liquids and their use as dual solvent-catalysts. Journal of the American Chemical Society, 124(21), 5962-5963.
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]
SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]
Wilson, Z. E., & Lee, A. F. (2016).
Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]
Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
SciELO. (2023). A Novel and Reusable Magnetic Nanocatalyst for Knoevenagel Condensation and Synthesis of Isatin-β-thiosemicarbazones. Retrieved from [Link]
Mdpi. (2018). MgAl-Layered Double Hydroxide Solid Base Catalysts for Henry Reaction: A Green Protocol. Retrieved from [Link]
Chemsrc. (n.d.). N,N-DIMETHYL(2-HYDROXYETHYL)AMMONIUM ACETATE. Retrieved from [Link]
NextSDS. (n.d.). N,N-DIMETHYL(2-HYDROXYETHYL)AMMONIUM 2-HYDROXYACETATE — Chemical Substance Information. Retrieved from [Link]
Pavlovica, S., Zicmanis, A., Gzibovska, E., Klavins, M., & Mekss, P. (2011). (2-Hydroxyethyl)ammonium Lactates—Highly Biodegradable and Essentially Non-Toxic Ionic Liquids. Green and Sustainable Chemistry, 1(3), 103-110.
Mancilla Percino, T., & Cruz Hernandez, T. R. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Journal of the Mexican Chemical Society, 51(4), 185-192.
ResearchGate. (2024). HENRY REACTION (Mini-review). Retrieved from [Link]
Liquid-liquid extraction using N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate
An Application Note and Protocol for Liquid-Liquid Extraction Utilizing N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate For Researchers, Scientists, and Drug Development Professionals Introduction: The Paradigm Shi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for Liquid-Liquid Extraction Utilizing N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Paradigm Shift in Liquid-Liquid Extraction with Ionic Liquids
Liquid-liquid extraction (LLE) is a cornerstone of chemical separation, pivotal in isolating and purifying compounds across various scientific domains.[1][2] Traditionally reliant on volatile and often hazardous organic solvents, the field is undergoing a significant transformation towards greener, more sustainable alternatives.[3][4] Ionic liquids (ILs), a class of salts with melting points below 100°C, have emerged as frontrunners in this evolution.[5] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive for a range of applications, including the extraction of bioactive compounds and pharmaceuticals.[4][6][7]
This guide focuses on a promising, yet lesser-explored ionic liquid, N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate. This IL, a derivative of choline, is anticipated to offer enhanced biocompatibility and biodegradability, aligning with the principles of green chemistry.[8][9][10] We will delve into its projected synthesis, unique characteristics, and a detailed protocol for its application in the liquid-liquid extraction of a model pharmaceutical compound.
Spotlight on N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate: A Novel Green Solvent
Synthesis and Structure:
While specific literature on the synthesis of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate is not abundant, its preparation can be inferred from established methods for similar choline-based and hydroxyethylammonium ionic liquids.[9][11][12][13] The most probable synthetic route involves a straightforward acid-base neutralization reaction. N,N-Dimethyl(2-hydroxyethyl)amine (also known as N,N-Dimethylethanolamine) would be reacted with 2-hydroxyacetic acid (glycolic acid). The reaction is typically carried out in a suitable solvent or neat, followed by removal of any water formed.[12]
The resulting ionic liquid consists of the N,N-Dimethyl(2-hydroxyethyl)ammonium cation and the 2-hydroxyacetate anion. The presence of hydroxyl groups on both the cation and the anion is expected to impart a high degree of hydrophilicity and the ability to form extensive hydrogen bonds, which can be advantageous in specific extraction scenarios.
Anticipated Properties and Advantages:
High Polarity and Hydrophilicity: The hydroxyl functionalities suggest that this IL will be highly polar and likely miscible with water in many proportions. This property can be leveraged in creating aqueous biphasic systems (ABS) for the extraction of biomolecules.[14]
Enhanced Biocompatibility and Biodegradability: Choline and its derivatives are known for their biocompatibility.[8][10] The use of a simple carboxylate anion further enhances the potential for biodegradability compared to many common ILs with fluorinated anions.[12]
Tunable Solvent Properties: Like other ILs, the properties of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate can be tuned by, for example, adjusting the water content. This allows for fine-control over the extraction process.
Potential for Multiple Interaction Mechanisms: Extraction can proceed through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and partitioning, offering versatility in separating different types of analytes.
Application Note: Extraction of a Model Analyte from an Aqueous Matrix
This section provides a detailed protocol for the liquid-liquid extraction of a moderately polar, small-molecule drug candidate from an aqueous solution using N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate.
Principle of Extraction:
The extraction process relies on the differential partitioning of the analyte between the aqueous phase and the ionic liquid phase.[1][15] The high polarity of the IL and its capacity for hydrogen bonding are expected to facilitate the transfer of the target molecule from the aqueous solution into the IL phase. The efficiency of this transfer is governed by the partition coefficient of the analyte between the two immiscible or partially miscible liquid phases.[1]
Experimental Workflow for Liquid-Liquid Extraction
Caption: A generalized workflow for the liquid-liquid extraction process using an ionic liquid.
Materials and Reagents:
N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate (synthesized and characterized)
Aqueous solution containing the model analyte (e.g., 100 µg/mL)
Deionized water
Organic solvent for back-extraction (e.g., ethyl acetate, if applicable)
Centrifuge tubes (e.g., 15 mL)
Vortex mixer
Centrifuge
Pipettes and tips
Analytical instrument for quantification (e.g., HPLC-UV)
Detailed Protocol:
Phase System Preparation:
In a 15 mL centrifuge tube, add 2.0 mL of the aqueous solution containing the model analyte.
Add 2.0 mL of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate to the same tube. The phase ratio (1:1 in this case) is a critical parameter and may require optimization.
Extraction:
Securely cap the centrifuge tube.
Vigorously mix the two phases using a vortex mixer for 2 minutes to ensure thorough contact and facilitate mass transfer of the analyte.
Allow the mixture to stand for 5 minutes to allow for initial phase separation.
Phase Separation:
Centrifuge the tube at 4000 rpm for 10 minutes to achieve a clear and distinct separation of the aqueous and ionic liquid phases.
Sampling and Analysis:
Carefully collect a known volume (e.g., 100 µL) from the upper (aqueous) phase for analysis.
Carefully collect a known volume from the lower (ionic liquid) phase for analysis. Note: Dilution of the IL phase with a suitable solvent may be necessary before analysis to reduce viscosity and ensure compatibility with the analytical instrument.
Quantify the concentration of the analyte in both phases using a calibrated HPLC-UV method.
Data Calculation:
Distribution Coefficient (D): D = [Analyte]IL / [Analyte]aq
Where [Analyte]IL and [Analyte]aq are the concentrations of the analyte in the ionic liquid and aqueous phases, respectively, and VIL and Vaq are the volumes of the respective phases.
Expected Results and Data Presentation:
The extraction efficiency will depend on the specific analyte and the experimental conditions. For a moderately polar analyte, a high extraction efficiency is anticipated.
Table 1: Hypothetical Extraction Efficiency Data
Parameter
Value
Initial Analyte Concentration (aq)
100 µg/mL
Equilibrium Analyte Conc. (aq)
15 µg/mL
Equilibrium Analyte Conc. (IL)
85 µg/mL
Phase Volume Ratio (IL:aq)
1:1
Distribution Coefficient (D)
5.67
Extraction Efficiency (%E)
85%
Troubleshooting:
Poor Phase Separation: Increase centrifugation time or speed. The formation of a stable emulsion can sometimes occur; adjusting the pH or ionic strength of the aqueous phase may help.
Low Extraction Efficiency:
Optimize the phase ratio (increase the volume of the IL phase).
Increase the mixing time to ensure equilibrium is reached.
Adjust the pH of the aqueous phase to ensure the analyte is in its most extractable (neutral) form.
Analyte Recovery from the IL Phase: For analytical purposes or further processing, the analyte can be back-extracted from the IL phase into a volatile organic solvent in which it is highly soluble and the IL is not.
Proposed Extraction Mechanism
Caption: Analyte partitioning driven by favorable interactions with the ionic liquid's ions.
Conclusion
N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate represents a promising addition to the toolkit of green solvents for liquid-liquid extraction. Its anticipated properties of high polarity, biocompatibility, and tunability make it a compelling candidate for applications in pharmaceutical and biomedical research, particularly for the extraction of polar and moderately polar compounds from aqueous media. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this novel ionic liquid in their separation and purification workflows. Further research into its specific physicochemical properties and applications will undoubtedly solidify its place in the landscape of sustainable chemistry.
References
Understanding the Extraction Mechanism in Ionic Liquids: UO2 2+/HNO3/TBP/C4-mimTf2N as a Case Study. (2011). Taylor & Francis Online. Available at: [Link]
Ionic liquids and deep eutectic solvents for NH3 absorption and separation: a review. (n.d.). Royal Society of Chemistry. Available at: [Link]
Reviewing and screening ionic liquids and deep eutectic solvents for effective CO2 capture. (2022). Frontiers in Chemistry. Available at: [Link]
From Biomass to Efficient Lipid Recovery: Choline-Based Ionic Liquids and Microwave Extraction of Chlorella vulgaris. (2025). MDPI. Available at: [Link]
Novel Synthesis of Choline-Based Amino Acid Ionic Liquids and Their Applications for Separating Asphalt from Carbonate Rocks. (2018). MDPI. Available at: [Link]
Ionic Liquids in Liquid–Liquid Microextraction. (2022). MDPI. Available at: [Link]
Applications of Choline Amino Acid Ionic Liquid in Extraction and Separation of Flavonoids and Pectin from Ponkan Peels. (n.d.). ResearchGate. Available at: [Link]
Ionic liquid and deep eutectic solvents for NH3 absorption and separation: A review. (n.d.). ResearchGate. Available at: [Link]
Ionic Liquids in the Chemical Synthesis of Pharmaceuticals. (n.d.). American Pharmaceutical Review. Available at: [Link]
Deep eutectic solvents vs ionic liquids: cost and performance. (2025). PatSnap. Available at: [Link]
Ionic Liquids & Deep Eutectic Solvents in Separation Science: An Understanding of Nanoscale Ordering. (n.d.). Ames Laboratory. Available at: [Link]
Ionic-liquid-based approaches to improve biopharmaceuticals downstream processing and formulation. (n.d.). Frontiers. Available at: [Link]
Novel Synthesis of Choline-Based Amino Acid Ionic Liquids and Their Applications for Separating Asphalt from Carbonate Rocks. (2025). ResearchGate. Available at: [Link]
Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. (n.d.). ACS Publications. Available at: [Link]
Ionic Liquids as Solvents in Separation Processes. (2014). Austin Publishing Group. Available at: [Link]
Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. (2025). Thieme. Available at: [Link]
Synthesis and Physical Properties of Choline Carboxylate Ionic Liquids. (2012). ACS Publications. Available at: [Link]
Application of ionic liquids to solvent extraction. (n.d.). ResearchGate. Available at: [Link]
Ionic liquids for the removal of pharmaceutical contaminants of emerging concern: a systematic review of extraction and purification strategies. (2026). ResearchGate. Available at: [Link]
Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. (2007). SciELO. Available at: [Link]
A new ionic liquid: 2-hydroxy ethylammonium formate. (n.d.). ScienceDirect. Available at: [Link]
Studies on the Prediction and Extraction of Methanol and Dimethyl Carbonate by Hydroxyl Ammonium Ionic Liquids. (2023). MDPI. Available at: [Link]
(2-Hydroxyethyl)ammonium Lactates—Highly Biodegradable and Essentially Non-Toxic Ionic Liquids. (n.d.). SCIRP. Available at: [Link]
(PDF) Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. (n.d.). ResearchGate. Available at: [Link]
Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. (n.d.). Longdom Publishing. Available at: [Link]
Liquid-liquid extraction of DMF. (n.d.). Google Patents.
2-Hydroxyethylammonium Carboxylates - Highly Biodegradable and Slightly Toxic Ionic Liquids. (2014). SciSpace. Available at: [Link]
DEVELOPMENT OF LIQUID–LIQUID EXTRACTION PROCESSES FOR CONCENTRATED HYDROMETALLURGICAL SOLUTIONS. (n.d.). LUTPub. Available at: [Link]
Liquid-liquid Extraction. (n.d.). Open Access Pub. Available at: [Link]
Physicochemical Characterization of Two Protic Hydroxyethylammonium Carboxylate Ionic Liquids in Water and Their Mixture. (2022). TU Delft Research Portal. Available at: [Link]
Tris(2-hydroxyethyl)ammonium-Based Protic “Ionic Liquids”: Synthesis and Characterization. (2024). MDPI. Available at: [Link]
Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal. Available at: [Link]
A new ionic liquid: 2-hydroxy ethylammonium formate. (n.d.). ResearchGate. Available at: [Link]
How to remove water impurities from N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate
Technical Support Center: Dehydration of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to addre...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Dehydration of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex challenge of removing water impurities from N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate (also known as dimethylethanolammonium glycolate, or DMEAG).
DMEAG is a highly hydrophilic protic ionic liquid (PIL) frequently utilized in biomass fractionation and advanced drug formulation[1]. Because both its cation (dimethylethanolammonium) and anion (glycolate) possess hydroxyl groups, water forms a tightly coordinated hydrogen-bonded network within the solvent matrix. Removing this water without destroying the ionic liquid requires a mechanistic understanding of its physical chemistry.
Part 1: Troubleshooting Guide (Mechanistic Q&A)
Q: Why does standard thermal drying fail to remove water from DMEAG, and why does my sample degrade?A: The failure is rooted in the thermodynamics of protic ionic liquids. DMEAG is formed via a Brønsted acid-base neutralization. If you apply excessive heat (e.g., >90°C) to drive off water, you inadvertently supply the activation energy for reverse proton transfer. The ionic liquid shifts back into its volatile neutral precursors (dimethylethanolamine and glycolic acid). Furthermore, at elevated temperatures, the hydroxyl and carboxylate groups can undergo irreversible esterification or amidation. Therefore, water must be removed by lowering its vapor pressure (via vacuum) or shifting the equilibrium (via inert gas sparging) at temperatures strictly below 80°C[2].
Q: I applied a high vacuum (1.5 Torr) at 60°C for 24 hours, but the water content remains plateaued at ~500 ppm. What restricts further dehydration?A: You have hit the thermodynamic equilibrium limit for simple vacuum drying. The residual water is strongly hydrogen-bonded to the glycolate anion's carboxylate moiety. To break this plateau, you must introduce a physical or kinetic driving force that outcompetes the IL-water hydrogen bonds. This is achieved either by introducing 3Å molecular sieves to permanently trap the water molecules[3], or by utilizing ultra-high purity (UHP) Argon sparging to continuously strip the vapor phase[4].
Q: Why must I specifically use 3Å molecular sieves? Can I use 4Å or larger?A: This is a strict size-exclusion requirement. The kinetic diameter of a water molecule is approximately 2.8Å, allowing it to easily enter the 3Å pores. If you use 4Å or larger sieves, the linear portions of your organic ions (or trace impurities) can partially intercalate into the zeolite pores. This not only blocks water adsorption but can also catalyze unwanted surface reactions or leach aluminosilicate impurities into your highly pure DMEAG[3].
Part 2: Experimental Workflows
To ensure a self-validating system, every dehydration workflow must begin with activated materials and end with a quantitative Karl Fischer validation.
Best for: Rapid dehydration of bulk DMEAG without introducing solid additives[4].
Setup: Transfer the raw DMEAG into a multi-neck Schlenk flask equipped with a magnetic stir bar.
Thermal Equilibration: Immerse the flask in a thermostatically controlled oil bath set to exactly 70°C. Do not exceed this temperature to prevent reverse proton transfer.
Sparging: Insert a clean, dry glass frit sparger directly into the liquid phase. Connect the sparger to a UHP Argon line.
Sweeping: Sparge the Argon through the DMEAG at a controlled, steady flow rate. Ensure the exhaust gas is vented through a Drierite® tube to prevent the back-diffusion of atmospheric moisture.
Validation: After 24 hours, extract a 1 mL aliquot using a dry syringe and perform a Coulometric Karl Fischer titration.
Method B: High-Vacuum Drying with 3Å Molecular Sieves
Best for: Achieving ultra-low moisture levels (< 50 ppm) for highly sensitive electrochemical or pharmaceutical assays[3].
Sieve Activation (Critical Step): Do not trust factory-activated sieves. Heat 3Å molecular sieves in a vacuum oven at 300°C for 12 hours. Backfill the oven with Argon and allow the sieves to cool to room temperature.
Integration: Under an inert atmosphere (glovebox or Schlenk line), add the activated sieves to the DMEAG at a ratio of 15% w/v.
Vacuum Application: Connect the flask to a high-vacuum Schlenk line (target pressure < 1.5 Torr). Maintain the temperature at 60°C[4].
Agitation: Apply gentle orbital agitation for 48 hours. Vigorous stirring with a magnetic bar will crush the sieves, generating fine zeolite dust that is nearly impossible to filter.
Recovery: Decant the purified DMEAG via a cannula transfer equipped with a micro-filter into a sterile, Argon-flushed storage ampoule.
Part 3: Quantitative Data & Method Comparison
The following table synthesizes the expected kinetic and thermodynamic outcomes of the various dehydration methodologies based on established protic ionic liquid behaviors[3],[2],[4].
Drying Method
Operating Temp
Duration
Initial H₂O Content
Expected Final H₂O
Degradation Risk
Standard Vacuum Drying
80°C
24 h
~10,000 ppm
~500 ppm
Moderate (Thermal)
UHP Argon Sparging
70°C
24 h
~10,000 ppm
< 100 ppm
Low
3Å Molecular Sieves + Vacuum
60°C
48 h
~10,000 ppm
< 15 - 50 ppm
Very Low
Part 4: Decision Workflow Visualization
To standardize laboratory operations, follow this logical decision matrix to select the appropriate dehydration protocol based on your assay's tolerance for water.
Workflow for selecting and validating the optimal dehydration method for DMEAG based on target ppm.
Part 5: Frequently Asked Questions (FAQs)
Q: How do I accurately measure the residual water in DMEAG?A: You must use Coulometric Karl Fischer (KF) Titration . Volumetric KF is insufficiently sensitive for ppm-level detection. Because DMEAG contains an amine derivative, ensure you use a KF reagent specifically buffered for basic samples; standard unbuffered KF reagents will experience a pH shift, leading to sluggish endpoints and falsely elevated water readings.
Q: Can I use lyophilization (freeze-drying) to remove the water?A: No. Protic ionic liquids like DMEAG rarely crystallize; instead, they undergo a glass transition at low temperatures. If you attempt to freeze-dry DMEAG, it will form a highly viscous, supercooled glass that traps the water molecules, rendering sublimation impossible.
Q: My DMEAG turned slightly yellow during the vacuum drying process. Is it ruined?A: A yellow tint indicates trace oxidation of the dimethylethanolamine cation or the onset of thermal degradation (Maillard-like reactions if trace carbohydrate impurities are present). If the color change is accompanied by a drop in pH, reverse proton transfer has occurred. Discard the batch, lower your processing temperature to 60°C, and ensure your system is strictly oxygen-free.
Reducing the viscosity of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate for industrial applications
Prepared by: Senior Application Scientist, Gemini Division This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the viscosity of N,N-Dimethyl(2-hydroxyet...
This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the viscosity of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate, a protic ionic liquid (PIL). High viscosity is a common issue that can impede pumping, mixing, and other critical industrial processes[1][2]. This document provides troubleshooting steps, detailed protocols, and scientific explanations to effectively manage and reduce the viscosity of this compound for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate and why is it viscous?
N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate is a protic ionic liquid (PIL) composed of a 2-hydroxyethylammonium cation and a glycolate (2-hydroxyacetate) anion.[3][4] Its high viscosity stems from the extensive network of hydrogen bonds formed between the hydroxyl (-OH) and ammonium (N-H) groups on the cation and the carboxylate and hydroxyl groups on the anion.[5] These strong intermolecular forces, combined with Coulombic interactions between the ions, restrict ionic mobility, leading to higher viscosity compared to conventional molecular solvents.[6]
Q2: What are the primary factors influencing the viscosity of this ionic liquid?
The viscosity of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate is primarily influenced by three factors:
Temperature: Like most liquids, its viscosity is highly dependent on temperature. An increase in temperature leads to a sharp decrease in viscosity.[7][8]
Water Content: This PIL is hygroscopic. The presence of even small amounts of water can significantly disrupt the hydrogen-bonding network, leading to a rapid decrease in viscosity.[9][10][11]
Presence of Co-solvents: The addition of other molecular solvents (e.g., ethanol, DMSO) can also lower viscosity by interrupting the ion-ion interactions.[12][13]
Q3: For which industrial applications is viscosity a critical parameter?
Viscosity is a critical parameter in applications requiring efficient mass transfer and fluid handling, such as:
Biomass Processing: Lower viscosity is needed for effective penetration and dissolution of cellulosic materials.[14]
Electrochemical Applications: In batteries or capacitors, lower viscosity enhances ionic conductivity and improves device performance.[5]
Pharmaceutical Formulations: For topical delivery systems or as a solvent for active pharmaceutical ingredients (APIs), appropriate viscosity is crucial for drug loading, stability, and release.[15][16]
Gas Capture: Efficient gas absorption relies on favorable mass transfer, which is hindered by high viscosity.[17][18]
Troubleshooting Guide: High Viscosity in Experimental Setups
This section provides actionable solutions for when the viscosity of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate is too high for your process.
Logical Flow for Viscosity Reduction
Before selecting a method, it's crucial to consider the constraints of your application, such as thermal sensitivity of other components, solvent compatibility, and final formulation requirements. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting a viscosity reduction method.
Method 1: Viscosity Reduction via Thermal Modulation
Increasing the temperature is often the simplest and cleanest method to reduce viscosity, as it introduces no new components to the system.
FAQs for Thermal Modulation
Q: How does heating reduce viscosity?
A: Heating increases the kinetic energy of the ions.[19] This increased movement is sufficient to overcome the strong hydrogen bonds and Coulombic forces that hold the ions together, allowing them to move more freely and thus reducing the bulk viscosity.[6]
Q: What is a typical temperature range for effective viscosity reduction?
A: A significant decrease in viscosity is often observed between 25°C and 75°C. The optimal temperature depends on your target viscosity and the thermal stability of other components in your system.[20]
Q: Are there any risks associated with heating?
A: Yes. Ensure that all components in your formulation are stable at the selected temperature. For N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate, thermal decomposition is not expected in the typical operating range, but it is a critical consideration for any active ingredients or substrates present.[21] Always consult the thermal stability data (e.g., from TGA) for all materials involved.
Data Presentation: Temperature vs. Viscosity
The following table provides representative data on how temperature affects the viscosity of hydroxyethylammonium-based ionic liquids, which exhibit similar behavior.
Temperature (°C)
Temperature (K)
Typical Dynamic Viscosity (mPa·s)
Percent Reduction from 25°C
25
298.15
850
0%
40
313.15
350
~59%
60
333.15
120
~86%
80
353.15
50
~94%
Note: Data is synthesized based on typical behavior of similar protic ionic liquids. Actual values should be determined experimentally.
Experimental Protocol: Determining the Temperature-Viscosity Profile
This protocol outlines the steps to find the optimal operating temperature for your application.
Preparation:
Place a 50 mL sample of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate into a jacketed beaker connected to a circulating water bath.
Insert a calibrated thermometer or thermocouple into the sample.
Set up a calibrated viscometer (e.g., a Brookfield viscometer or a rheometer) to measure the sample.
Initial Measurement:
Set the water bath to 25°C.
Allow the sample temperature to equilibrate for 15 minutes.
Measure and record the viscosity.
Incremental Heating and Measurement:
Increase the water bath temperature in 10°C increments (e.g., 35°C, 45°C, 55°C, etc.).
At each setpoint, allow the sample to equilibrate for 15 minutes before measuring and recording the viscosity.
Continue until the target viscosity is reached or the maximum safe operating temperature for your system is achieved.
Data Analysis:
Plot viscosity as a function of temperature to determine the ideal operating temperature for your process.
Method 2: Viscosity Reduction via Co-Solvent Addition
Adding a low-viscosity, miscible co-solvent is a highly effective method for reducing viscosity at a constant temperature. Water is a common and potent choice for this PIL.
FAQs for Co-Solvent Addition
Q: How does adding a solvent like water reduce viscosity?
A: Water molecules are small and highly polar. They readily integrate into the ionic liquid's structure, where they disrupt the existing hydrogen-bond network between the cations and anions.[11][22] By forming new hydrogen bonds with the ions, water effectively "shields" them from each other, reducing intermolecular friction and lowering the bulk viscosity.[9]
Q: How much water is needed to see a significant effect?
A: Even small amounts of water can cause a dramatic drop in viscosity. For many hygroscopic ionic liquids, the viscosity can be reduced by over 50% with just a 5-10% (w/w) addition of water.[9][11]
Q: What are the potential downsides of adding a solvent?
A: The primary drawback is that the solvent becomes part of your system. This can alter other properties like polarity, solubility of reagents, and reaction kinetics. The solvent may also need to be removed in a later step, adding complexity and cost to the process. Ensure the chosen solvent is compatible with all downstream applications.
Mechanism of Viscosity Reduction by Solvent
The following diagram illustrates how solvent molecules interrupt the ionic network.
Caption: Disruption of ion-ion hydrogen bonds by co-solvent molecules.
Data Presentation: Co-Solvent Concentration vs. Viscosity
The following table shows the typical effect of adding water to a protic ionic liquid at a constant temperature (25°C).
Water Concentration (w/w)
Typical Dynamic Viscosity (mPa·s)
Percent Reduction from Pure IL
0%
850
0%
2%
500
~41%
5%
220
~74%
10%
80
~91%
Note: Data is synthesized based on typical behavior of similar protic ionic liquids.[9][11] Actual values should be determined experimentally.
Experimental Protocol: Titration with a Co-Solvent
This protocol details how to determine the precise amount of co-solvent needed to reach your target viscosity.
Preparation:
Place a known mass (e.g., 100 g) of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate into a thermostatted beaker at your desired operating temperature (e.g., 25°C).
Place the beaker on a magnetic stir plate with a stir bar for gentle agitation.
Set up a calibrated viscometer to monitor the viscosity in real-time or take measurements at discrete intervals.
Initial Measurement:
Measure and record the viscosity of the pure ionic liquid.
Solvent Titration:
Using a burette or precision pump, add a small, known amount of the co-solvent (e.g., water, corresponding to 1% w/w).
Allow the mixture to stir for 5 minutes to ensure homogeneity.
Measure and record the new viscosity.
Iterative Process:
Repeat step 3, adding the co-solvent in known increments, until the target viscosity is achieved.
Data Analysis:
Plot viscosity as a function of co-solvent concentration (w/w %). This curve will serve as a calibration guide for future batches.
References
Pressing matter: why are ionic liquids so viscous? - RSC Publishing. (2022, February 8). Royal Society of Chemistry.
Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry.
Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. (2020, December 31). MDPI.
Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an - Diva-Portal.org. (2025, February 10). Diva-Portal.org.
Densities and Viscosities of Ionic Liquid with Organic Solvents. (2025, October 15).
Viscosity of Typical Room-Temperature Ionic Liquids: A Critical Review. (2019, July 11). AIP Publishing.
Effect of Water on the Viscosity, Density, and Ionic Conductivity of Ionic Liquids with Aprotic N-Heterocyclic Anions. (2025, December 15).
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N,N-DIMETHYL(2-HYDROXYETHYL)
Effect of 2-hydroxyethylammonium acetate based protic ionic liquids on thermophysical properties and taste behavior of D-fructose in aqueous solutions at different temperatures. (2025, October 8).
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Improving the Intrinsic Viscosity of Waste Polyester Fabrics via Controlled Micro-Glycolysis and Self-Polycondens
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N,N-Dimethyl(2-hydroxyethyl)
The Viscosity of Ionic Liquids. IGI Global.
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Effect of 2-hydroxyethylammonium carboxylate protic ionic liquids on the solubility and cytotoxicity of indomethacin. (2024, June 3). PMC.
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Application of choline chloride-glycerol eutectic solvent in absorbing HCl gas.
Comparing N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate vs imidazolium-based ionic liquids
A Comparative Guide for Researchers: N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate vs. Imidazolium-Based Ionic Liquids In the evolving landscape of green chemistry and advanced material science, ionic liquids (IL...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide for Researchers: N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate vs. Imidazolium-Based Ionic Liquids
In the evolving landscape of green chemistry and advanced material science, ionic liquids (ILs) have emerged as highly versatile solvents and functional materials. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have cemented their role in applications ranging from organic synthesis to drug delivery and biomass processing.[1][2][3] Among the vast library of available ILs, two classes often come into focus for distinct reasons: the bio-inspired, often termed "greener," ammonium-based ILs, and the highly versatile, widely-studied imidazolium-based ILs.
This guide provides a detailed, evidence-based comparison between a representative choline-like ionic liquid, N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate , and the broad class of imidazolium-based ionic liquids . We will delve into their fundamental properties, synthesis, performance in key applications, and critically, their toxicological and environmental profiles. This analysis aims to equip researchers, chemists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.
At a Glance: Structural and Physicochemical Distinctions
The fundamental differences between these two classes of ionic liquids originate from the nature of their constituent ions. N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate belongs to the family of protic ionic liquids, often derived from biologically relevant molecules like choline.[4] Its cation features an ammonium core with a hydroxyl group, capable of forming strong hydrogen bonds. Imidazolium-based ILs, conversely, are built around a five-membered aromatic heterocyclic cation, whose properties can be extensively modified by altering the alkyl substituents on the nitrogen atoms.[5][6]
Caption: Synthesis workflow for N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate.
Experimental Rationale: This one-pot synthesis is highly efficient. The reaction is driven by the strong thermodynamic favorability of acid-base neutralization. Using equimolar amounts of reactants ensures a high-purity product, often requiring only the removal of a solvent (if used) or water by-product to isolate the final ionic liquid.
[7]
Imidazolium-Based Ionic Liquids: A Platform for Design
The synthesis of imidazolium ILs is a more involved process but offers unparalleled flexibility. It typically involves two key steps: N-alkylation (a quaternization reaction) to form the desired cation with a simple halide anion, followed by an anion exchange (metathesis) to introduce the final, functional anion.
[8][9]
Caption: General synthesis workflow for an imidazolium-based ionic liquid.
Experimental Rationale: The two-step process allows for modular design. The choice of alkyl halide in Step 1 dictates the length and nature of the side chain, influencing properties like viscosity and hydrophobicity. [10]Step 2 allows for the introduction of a wide array of anions, which can dramatically alter the IL's properties, such as its ability to dissolve specific solutes.
[5]
Performance in Key Applications
Drug Delivery Systems
The primary challenge in drug delivery is often the poor aqueous solubility of active pharmaceutical ingredients (APIs). Ionic liquids can act as powerful solvents and formulation excipients.
[11][12]
N,N-Dimethyl(2-hydroxyethyl)ammonium-type ILs (Choline-based): These ILs have demonstrated significant efficacy in enhancing drug solubility at non-toxic concentrations. [4]Their low cytotoxicity makes them particularly suitable for topical and potentially oral formulations. A study comparing choline-based and imidazolium-based ILs found that the choline-based variants provided a greater enhancement in the solubility of caffeine and were significantly less toxic to human keratinocytes. [4]However, they showed no significant impact on skin permeation for the model drugs tested.
[4]
Imidazolium-Based ILs: The high tunability of imidazolium ILs allows for the design of task-specific solvents to solubilize a wide range of APIs. [12][13]They have been shown to function as solubilizers, stabilizers, and surface modifiers in nano-drug delivery systems. [12]Furthermore, certain imidazolium ILs can act as skin permeation enhancers, a property attributed to their ability to disrupt the lipid structure of the stratum corneum. [14]However, this membrane-disrupting capability is closely linked to their cytotoxicity, creating a narrower therapeutic window.
[4]
Biomass Processing
The dissolution of lignocellulosic biomass is a critical step in producing biofuels and bio-based chemicals. The crystalline structure of cellulose, held together by an extensive hydrogen bond network, makes it notoriously difficult to dissolve.
N,N-Dimethyl(2-hydroxyethyl)ammonium-type ILs (Choline-based): While less studied than their imidazolium counterparts for this specific application, related choline-based ILs have shown promise. In combination with acrylic acid, choline chloride-based systems were used to create stable dispersions of bacterial cellulose for 3D printing, demonstrating effective interaction with the cellulose nanofibers. [15][16]Their lower viscosity compared to some imidazolium systems could be advantageous for processing.
[15]
Imidazolium-Based ILs: This class is arguably the most studied for biomass deconstruction. [2]Anions like acetate and chloride are particularly effective hydrogen bond acceptors, capable of disrupting the cellulose structure and leading to its dissolution. [17]The C(2) proton on the imidazolium ring is also believed to play a role in breaking down the lignocellulose network. [1][17]Studies have shown that imidazolium ILs can effectively dissolve biomass, allowing for the separation of lignin and cellulose and enhancing the subsequent enzymatic hydrolysis to produce sugars.
[2][17]
Toxicology and Biodegradability: The Green Divide
The designation of ILs as "green solvents" is a topic of intense debate, hinging critically on their toxicity and biodegradability. This is where the two classes diverge most significantly.
Highly variable; toxicity increases with alkyl chain length (can be <10 mg/L) [19][20]
Cytotoxicity (Human Cells)
Significantly lower cytotoxicity compared to imidazolium ILs [4]
Higher cytotoxicity, especially those with longer alkyl chains [4]
Biodegradability
High (often >60% in 28 days), meeting "readily biodegradable" criteria [21][7]
Generally poor, especially the imidazolium ring itself. Side-chain functionalization (e.g., with an ester group) can improve biodegradability [19][20][22]
Causality of Toxicity and Biodegradability:
The favorable profile of (2-hydroxyethyl)ammonium-based ILs stems from their structural similarity to natural metabolites. [21][7]The cation resembles choline, and the anion is often a simple carboxylate, both of which can be readily processed by microbial metabolic pathways.
In contrast, the toxicity of imidazolium ILs is often linked to a "narcosis" mechanism, where the lipophilic alkyl chains disrupt cell membranes, with toxicity increasing as the chain gets longer. [20]The stability of the aromatic imidazolium ring makes it recalcitrant to microbial attack, leading to persistence in the environment.
[19][22]
Experimental Protocol: Assessing Cytotoxicity in Human Keratinocytes
To provide a tangible, self-validating system for evaluating one of the most critical comparison points, the following protocol outlines a standard method for assessing the cytotoxicity of ionic liquids using a human keratinocyte cell line (HaCaT), adapted from methodologies found in the literature.
[4]
Caption: Workflow for determining the cytotoxicity of ionic liquids.
Step-by-Step Methodology:
Cell Maintenance: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
Cell Seeding: Cells are harvested and seeded into a 96-well microplate at a density of 1 x 10⁴ cells per well. The plate is incubated for 24 hours to allow for cell attachment.
Ionic Liquid Exposure: Stock solutions of each ionic liquid are prepared and serially diluted in complete cell culture medium to achieve the desired final concentrations. The culture medium is aspirated from the wells and replaced with 100 µL of the medium containing the respective IL concentrations. Untreated cells (medium only) serve as the negative control.
Incubation: The plate is incubated for a further 24 hours under standard culture conditions.
Viability Assay (MTT): Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals.
Solubilization: The medium containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of IL that inhibits 50% of cell growth) is calculated by plotting cell viability against the logarithm of the IL concentration and fitting the data to a dose-response curve.
Conclusion and Senior Scientist's Perspective
The choice between N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate and imidazolium-based ionic liquids is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the application.
Choose N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate (or related choline-like ILs) when:
Biocompatibility is paramount: For applications involving direct biological contact, such as in drug formulations or cosmetics, their low toxicity and high biodegradability are significant advantages.
[4][21]* Environmental impact is a primary concern: Their "green" profile makes them a more sustainable choice, minimizing persistence and ecotoxicity.
[18][7]* Synthesis cost and simplicity are drivers: The straightforward one-step synthesis can be more economical for large-scale production.
[23]
Choose Imidazolium-Based Ionic Liquids when:
High tunability and task-specific performance are required: The ability to modify both the cation and anion allows for the precise tuning of properties like solvency, viscosity, and thermal stability to match a specific chemical process.
[1][24]* High thermal stability is necessary: For high-temperature applications, the robustness of the imidazolium ring is a distinct advantage.
[8]* Specific interactions are needed for dissolution: Their proven efficacy in disrupting complex hydrogen-bonded networks, such as in cellulose, makes them the current standard for many biomass processing applications.
[2][17]
For the drug development professional, the lower toxicity profile of the ammonium-based ILs makes them an exciting class of excipients for improving the solubility of poorly water-soluble drugs. For the materials scientist, the unparalleled design space of imidazolium ILs remains a compelling reason for their use in creating novel materials and efficient chemical processes. Future research should focus on creating hybrid ILs that combine the favorable biodegradability of ammonium structures with the functional versatility of other core structures, truly advancing the field of "green" chemistry.
References
Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. (n.d.). PMC. [Link]
Synthesis, structure and properties of imidazolium-based energetic ionic liquids. (n.d.). De Gruyter. [Link]
Toxicity and biodegradability of imidazolium ionic liquids. (2008). PubMed. [Link]
Facile Synthesis of Imidazolium Based Ionic Liquids with Organic Anions: Preparation, Characterization, Antimicrobial Activity. (n.d.). DLSU. [Link]
Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. (2022). Macedonian Journal of Chemistry and Chemical Engineering. [Link]
Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. (n.d.). Scientific.Net. [Link]
Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain. (n.d.). PMC. [Link]
Ionic Liquid-Enabled Drug Delivery Systems: Benefits, Limitations, and Future Perspectives. (2024). MDPI. [Link]
Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. (2019). ResearchGate. [Link]
Choline- versus imidazole-based ionic liquids as functional ingredients in topical delivery systems: cytotoxicity, solubility, and skin permeation studies. (2017). PubMed. [Link]
Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. (n.d.). PMC. [Link]
Evaluations of imidazolium ionic liquids as novel skin permeation enhancers for drug transdermal delivery. (n.d.). ResearchGate. [Link]
Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. (2017). Frontiers in Chemistry. [Link]
Toxicity and biodegradability of imidazolium ionic liquids. (n.d.). ResearchGate. [Link]
Ionic liquid based pretreatment of lignocellulosic biomass for enhanced bioconversion. (n.d.). Lincoln Repository. [Link]
A comparative study of thermophysical properties between choline chloride-based deep eutectic solvents and imidazolium-based ionic liquids. (2024). SciSpace. [Link]
Comprehensive NMR Investigation of Imidazolium-Based Ionic Liquids [BMIM][OSU] and [BMIM][Cl] Impact on Binding and Dynamics of the Anticancer Drug Doxorubicin Hydrochloride. (2023). ACS Publications. [Link]
The Role of Ionic Liquids on Biomass Liquefaction—A Short Review of the Recent Advances. (2021). MDPI. [Link]
Pressurized Mixtures of Ionic Liquids as Process Solvents for Biomass. (2021). VTechWorks. [Link]
Progress in Green Solvents for the Stabilisation of Nanomaterials: Imidazolium Based Ionic Liquids. (2018). IntechOpen. [Link]
Cation and anion effect on the biodegradability and toxicity of imidazolium– and choline–based ionic liquids. (n.d.). Universidad Autónoma de Madrid. [Link]
Toxicity and biodegradability of ionic liquids: New perspectives towards whole-cell biotechnological applications. (n.d.). ResearchGate. [Link]
Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. (2022). MDPI. [Link]
A comparative study of thermophysical properties between choline chloride-based deep eutectic solvents and imidazolium-based ionic liquids. (2024). Monash University. [Link]
Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. (2023). PMC. [Link]
Polymerizable Choline- and Imidazolium-Based Ionic Liquids Reinforced with Bacterial Cellulose for 3D-Printing. (2021). MDPI. [Link]
Role of Fungi in Biodegradation of Imidazolium Ionic Liquids by Activated Sewage Sludge. (2023). MDPI. [Link]
Polymerizable Choline- and Imidazolium-Based Ionic Liquids Reinforced with Bacterial Cellulose for 3D-Printing. (2021). ResearchGate. [Link]
Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. (2007). SciELO. [Link]
An In-Depth Guide to the Proper Disposal of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate Introduction: The "Green" Paradox of Ionic Liquids N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate belongs to a clas...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Proper Disposal of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate
Introduction: The "Green" Paradox of Ionic Liquids
N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate belongs to a class of compounds known as ionic liquids (ILs). These are salts that are liquid at or near room temperature.[1] Often touted as "green" solvents due to their low volatility and non-flammability, ILs have gained significant traction as replacements for traditional volatile organic compounds in chemical synthesis and biotechnology.[1][2]
However, the "green" label requires careful scrutiny. While their negligible vapor pressure reduces air pollution, many ILs exhibit significant solubility in water, creating a potential pathway into aquatic ecosystems.[2] Studies have shown that certain ionic liquids can be as toxic, or even more toxic, than the traditional solvents they replace, posing a threat to environmental safety and human health.[2][3] Therefore, understanding and implementing rigorous disposal protocols is not just a matter of regulatory compliance but a fundamental aspect of responsible chemical stewardship.
PART 1: Hazard Assessment and Precautionary Measures
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate should always be consulted, we can infer its likely hazard profile from its chemical structure and data on analogous compounds. As a quaternary ammonium compound, it may possess biological activity, and like many ionic liquids, its primary risks involve direct contact and environmental release.[4][5]
Table 1: Summary of Potential Hazards and Required PPE
Hazard Category
Description
Required Personal Protective Equipment (PPE)
Eye Irritation
Based on data for similar compounds, direct contact is likely to cause serious eye irritation or damage.[6][7]
ANSI-approved safety glasses with side shields or chemical splash goggles.[8]
Skin Irritation
Prolonged or repeated contact may cause skin irritation.[6]
Chemically resistant gloves (e.g., nitrile). A standard lab coat should be worn.[8]
Aquatic Toxicity
Many ionic liquids are toxic to aquatic organisms.[5][9] Release into waterways must be strictly avoided.[2][10]
Not applicable for direct protection, but underscores the need for contained disposal.
Inhalation
Due to its low volatility, inhalation risk at room temperature is low. However, aerosols or mists should be avoided.
Causality of Precautions: The primary routes of exposure are dermal and ocular. The recommended PPE creates a physical barrier to prevent the liquid from contacting sensitive tissues. Proper ventilation mitigates the risk from any potential aerosols generated during handling.
PART 2: Step-by-Step Disposal Protocol
Disposal of N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[12][13] Doing so can lead to the contamination of waterways and is a violation of environmental regulations.[14]
Step 1: Waste Segregation and Collection
The foundational principle of chemical waste management is segregation.[15] Do not mix N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible mixtures can lead to dangerous reactions.
Designate a Waste Container: Obtain a dedicated, chemically resistant container with a secure, tight-fitting lid.[13][15] The container must be in good condition, free of leaks or residues from previous contents.
Transfer Waste: Carefully pour or transfer the waste liquid into the designated container. Avoid splashing. If the original reagent bottle is being discarded with residual amounts (>3%), it should also be treated as hazardous waste.
Seal the Container: Close the container lid tightly immediately after adding waste to prevent spills and evaporation.[13]
Step 2: Labeling
Proper labeling is a critical regulatory requirement that ensures safe handling and disposal by all personnel and waste contractors.[12][16]
Attach a Hazardous Waste Label: Affix a completed hazardous waste tag or label to the container before adding any waste.
Complete All Fields: The label must clearly state:
The full, unabbreviated chemical name: "N,N-Dimethyl(2-hydroxyethyl)ammonium 2-hydroxyacetate" .
An accurate indication of the hazards (e.g., "Irritant," "Environmental Hazard").[12]
The date when waste was first added to the container.
Step 3: Storage
Chemical waste must be stored safely and securely in a designated laboratory area pending pickup.[16]
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[12][16]
Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks.[15]
Store Away from Incompatibles: Ensure the waste is not stored near incompatible materials, such as strong oxidizing agents.[6] Keep it away from heat sources and direct sunlight.[13]
Step 4: Final Disposal
The final step is to transfer the waste to a licensed disposal vendor.
Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup.
Documentation: Ensure all paperwork, such as a waste manifest, is completed accurately. This creates a "cradle-to-grave" record of the waste, as required by law.[16]
PART 3: Disposal Workflow and Emergency Response
Visualizing the disposal process can help ensure all steps are followed correctly. The following diagram outlines the decision-making workflow for proper disposal.